CDK9 Inhibition: 5.6-Fold Superior Potency of 3-Fluorophenyl-Morpholine Over Non-Fluorinated Analog
In a direct head-to-head comparison within the same study, the compound incorporating the 3-fluorophenyl-morpholine motif (Compound 40) exhibited a CDK9 IC₅₀ of 27 nM, representing a 5.6-fold improvement in inhibitory potency over the morpholin-4-yl comparator (Compound 41, IC₅₀ = 150 nM) [1]. This potency advantage translated to enhanced cytotoxicity, with Compound 40 showing an average IC₅₀ of 0.22 µM across two cell lines compared to 0.96 µM for the non-fluorinated analog — a 4.4-fold increase in cellular activity [1].
| Evidence Dimension | CDK9 enzymatic inhibition and cytotoxicity |
|---|---|
| Target Compound Data | CDK9 IC₅₀ = 27 nM; Cytotoxicity IC₅₀ = 0.22 µM (average of two cell lines) |
| Comparator Or Baseline | Morpholin-4-yl analog (Compound 41): CDK9 IC₅₀ = 150 nM; Cytotoxicity IC₅₀ = 0.96 µM |
| Quantified Difference | 5.6-fold more potent (CDK9); 4.4-fold more cytotoxic |
| Conditions | CDK9 enzymatic assay; cytotoxicity measured as average IC₅₀ across two cell lines |
Why This Matters
Procurement of the 3-fluorophenyl-morpholine building block enables the synthesis of CDK9 inhibitors with substantially improved target engagement and cellular efficacy, reducing the need for extensive SAR optimization of this region.
- [1] PMC7919902 Table 6. CDK9 and cytotoxicity data for 3-fluorophenyl-morpholine vs morpholin-4yl analog. View Source
